(2R)-Benzylamino-3-phenoxy-2-propanol
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Overview
Description
(2R)-Benzylamino-3-phenoxy-2-propanol is a chiral compound with the molecular formula C16H19NO2. This compound is characterized by the presence of a phenoxy group, a phenylmethyleneamino group, and a chiral center at the second carbon of the propanol backbone. It is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Benzylamino-3-phenoxy-2-propanol typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of phenol with 2-propanol in the presence of an acid catalyst to form 1-phenoxy-2-propanol.
Amination: The next step is the introduction of the phenylmethyleneamino group. This is achieved by reacting 1-phenoxy-2-propanol with benzylamine under basic conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(2R)-Benzylamino-3-phenoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The phenylmethyleneamino group can be reduced to form a primary amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a base
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
(2R)-Benzylamino-3-phenoxy-2-propanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of (2R)-Benzylamino-3-phenoxy-2-propanol involves its interaction with specific molecular targets. The phenylmethyleneamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chiral center allows for selective binding to chiral receptors, enhancing its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-2-propanol: Similar structure but lacks the phenylmethyleneamino group.
2-Propanol,1-phenoxy-3-[(phenylmethyl)amino]-,(2S)-: The (2S)-enantiomer of the compound.
2-Propanol,1-phenoxy-3-[(phenylmethylene)amino]-,(S)-: The (S)-enantiomer of the compound .
Uniqueness
(2R)-Benzylamino-3-phenoxy-2-propanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to selectively interact with chiral receptors and enzymes makes it valuable in various applications .
Properties
IUPAC Name |
(2R)-2-(benzylamino)-1-phenoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZROMNDVUPWEQN-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](COC1=CC=CC=C1)(NCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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